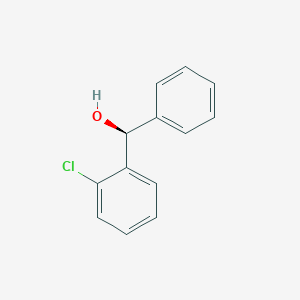

(-)-(2-Chlorophenyl)phenylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16071-25-3 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

(S)-(2-chlorophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 |

InChI Key |

JGDRELLAZGINQM-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Contextualization Within Diarylmethanol Chemistry

Diarylmethanols are a class of organic compounds characterized by a methanol (B129727) backbone with two aryl (aromatic ring) substituents. These structures are of great interest to synthetic chemists due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. rsc.orgscispace.com The development of synthetic methods for both achiral and chiral diarylmethanols has been an active area of research. rsc.orgscispace.com

(-)-(2-Chlorophenyl)phenylmethanol is a specific chiral enantiomer within this class. Its structure features a phenyl group and a 2-chlorophenyl group attached to the same carbon atom that bears a hydroxyl group. cymitquimica.comnih.gov The presence of the chlorine atom on one of the phenyl rings introduces electronic and steric effects that influence the molecule's reactivity and its interactions with other chemical species. cymitquimica.com This substitution is critical in dictating the compound's role in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount.

The synthesis of chiral diarylmethanols, such as this compound, is a key focus in organic chemistry. rsc.orgmdpi.com Researchers have developed various catalytic asymmetric methods to produce these compounds with high enantiomeric purity. rsc.orgresearchgate.netacs.org These methods often involve the enantioselective addition of aryl groups to aldehydes or the asymmetric reduction of prochiral diaryl ketones. mdpi.com The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.

Significance in Contemporary Organic Synthesis and Chemical Sciences

Established Chemical Synthesis Routes

Established routes to chiral diarylmethanols like this compound can be broadly categorized into two main approaches: condensation or addition reactions to build the molecular framework, and the asymmetric reduction of a prochiral ketone precursor.

These methods involve the formation of a carbon-carbon bond between two aromatic precursors to construct the diarylmethanol structure.

The direct condensation reaction between an aldehyde, such as 2-chlorobenzaldehyde (B119727), and an alcohol like phenylmethanol (benzyl alcohol) typically leads to the formation of a hemiacetal or acetal. This pathway does not form the necessary carbon-carbon bond required to produce (2-chlorophenyl)phenylmethanol. The synthesis of diarylmethanols generally requires the reaction of an aldehyde with an organometallic reagent or a Friedel-Crafts type reaction with an activated aromatic ring, neither of which accurately describes a direct reaction with phenylmethanol for this purpose. Therefore, this specific route is not a standard or documented method for synthesizing the target compound.

A classic and highly effective method for forming diarylmethanols is the Grignard reaction. miracosta.edulibretexts.org This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. miracosta.edu For the synthesis of (2-chlorophenyl)phenylmethanol, phenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. chegg.com

The reaction must be conducted under anhydrous (water-free) conditions, as Grignard reagents are highly basic and will react with water instead of the intended aldehyde. miracosta.edulibretexts.org The initial product is a magnesium alkoxide salt, which is then hydrolyzed in a subsequent step with aqueous acid to yield the final alcohol product. miracosta.edu While this method is efficient for creating the racemic alcohol, obtaining the specific (-) enantiomer requires the use of a chiral auxiliary or a subsequent chiral resolution step. A key side product in this reaction can be biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored at higher temperatures. libretexts.org

Table 1: Grignard Reaction for (2-Chlorophenyl)phenylmethanol Synthesis

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

|---|

An alternative enantioselective approach involves the addition of in-situ prepared aryltitanium reagents to aldehydes, which can achieve high enantioselectivity. For instance, the addition of a phenyltitanium reagent to 2-chlorobenzaldehyde in the presence of a chiral ligand has been shown to produce (S)-(2-chlorophenyl)phenylmethanol with high yield and enantiomeric excess. acs.orgmdpi.com

Table 2: Enantioselective Phenylation of 2-Chlorobenzaldehyde

| Phenyl Source | Aldehyde | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phenylboronic Acid/Diethylzinc | 2-Chlorobenzaldehyde | Chiral aziridine-2-methanol | 88% | 98% (S)-isomer | acs.org |

The most common and effective strategies for synthesizing enantiomerically pure this compound involve the asymmetric reduction of the corresponding prochiral ketone, 2-chlorobenzophenone (B131818). nih.gov These methods utilize chiral catalysts or reagents to selectively produce one enantiomer over the other.

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of ketones. This involves using a transition metal catalyst, typically based on ruthenium, rhodium, or manganese, combined with a chiral ligand. acs.orgrsc.org These catalysts facilitate the addition of hydrogen (H₂) across the carbonyl double bond with a high degree of facial selectivity.

A notable method is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture instead of gaseous H₂. organic-chemistry.orgnih.govkanto.co.jp Chiral ruthenium complexes, such as those developed by Noyori and coworkers, are highly effective for this transformation. kanto.co.jpresearchgate.net For instance, bifunctional oxo-tethered ruthenium catalysts have been used to reduce 2-substituted benzophenones, including 2-chlorobenzophenone, with excellent enantioselectivity, often exceeding 98% ee for the (S)-isomer. acs.org Manganese-based catalysts with chiral PNN tridentate ligands have also demonstrated outstanding activity and enantioselectivity (up to >99% ee) in the hydrogenation of unsymmetrical benzophenones. acs.org

Table 3: Asymmetric Hydrogenation of 2-Chlorobenzophenone

| Catalyst System | Hydrogen Source | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Oxo-tethered Ru(II) with (R,R)-DPEN ligand | HCOOH/Et₃N | (S)-isomer | >98% | acs.org |

| Mn(I) with Imidazole-based PNN ligand | H₂ | Not specified | >99% | acs.org |

Asymmetric reduction can also be achieved using stoichiometric chiral hydride reagents or a catalytic amount of a chiral promoter with a simple hydride source like borane (B79455) or sodium borohydride (B1222165).

The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to direct the reduction by a borane source (e.g., BH₃·THF). nrochemistry.comorganic-chemistry.orgwikipedia.org This method is widely used for its high enantioselectivity across a broad range of ketones. alfa-chemistry.com The catalyst coordinates to both the borane and the ketone, arranging them in a specific orientation within a six-membered transition state to ensure the hydride is delivered to one face of the carbonyl group. nrochemistry.comalfa-chemistry.com

Another approach involves modifying common hydride reagents like lithium aluminum hydride (LiAlH₄) with chiral additives. For example, the reduction of 2-chlorobenzophenone with LiAlH₄ modified by chiral amino alcohols, such as (R)-(-)-2-(2-iso-indolinyl)butan-1-ol, can produce the corresponding chiral benzhydrols. sigmaaldrich.com

Biocatalytic reductions using enzymes or whole microbial cells also represent a powerful green chemistry approach. Carbonyl reductases from organisms like Pichia pastoris or various yeast strains can reduce bulky diaryl ketones with high enantioselectivity. nih.govniscpr.res.innih.gov

Table 4: Asymmetric Hydride Reduction of 2-Chlorobenzophenone

| Reagent/Catalyst System | Hydride Source | Key Features | Reference |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃·THF) | Chiral oxazaborolidine catalyst, predictable stereochemistry. | nrochemistry.comorganic-chemistry.org |

| LiAlH₄ with chiral amino alcohols | LiAlH₄ | Stoichiometric use of a chiral modifier. | sigmaaldrich.com |

Advanced Coupling Reactions in Diarylmethanol Synthesis

The Mannich reaction is a classic multicomponent condensation that unites a non-enolizable aldehyde, an amine (primary or secondary), and an enolizable carbonyl compound. organic-chemistry.org In its broader application for synthesizing complex structures, Mannich-type reactions serve as powerful tools for forming C-C bonds in a step- and atom-economical fashion. nih.gov These reactions proceed through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by a carbon nucleophile. organic-chemistry.org

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org While traditionally employing alkyl halides, modern variations have expanded the scope of electrophiles to include activated alcohols. beilstein-journals.org The synthesis of diarylmethanes and related structures can be efficiently achieved through the Friedel-Crafts benzylation of arenes using benzylic alcohols that are activated in situ. rsc.org

In the context of synthesizing (2-Chlorophenyl)phenylmethanol, a precursor secondary alcohol could be activated to generate a carbocationic intermediate, which then alkylates an aromatic ring. For example, a reagent such as XtalFluor-E can activate a secondary benzylic alcohol, facilitating its ionization and subsequent SN1-type reaction with an electron-rich arene. rsc.org This method avoids the need for transition metals or strong Lewis acids, proceeding under mild conditions. rsc.org The reaction of an activated precursor alcohol with benzene (B151609) would lead directly to the formation of the desired diarylmethanol skeleton. This approach is particularly useful for creating 1,1-diarylalkanes and is a key strategy in the synthesis of many pharmaceutical building blocks. beilstein-journals.org

Stereoselective Synthesis of this compound

Achieving the specific (-) enantiomer of (2-Chlorophenyl)phenylmethanol requires methods that can control the stereochemistry of the chiral center. This is accomplished through either asymmetric catalysis or biocatalytic transformations.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

One of the primary strategies for synthesizing chiral diarylmethanols is the enantioselective transfer of an aryl group to an aromatic aldehyde. nih.gov This process builds the chiral center directly while controlling its absolute configuration.

The use of chiral C₂-symmetric diamines as ligands in asymmetric transformations is a well-established and powerful technique. nih.govnih.govsciprofiles.com Specifically, chiral 2,2'-bispyrrolidine-based Salan ligands have been successfully applied to the asymmetric aryl transfer from arylboronic acids to aldehydes. nih.gov This reaction produces the corresponding chiral diarylmethanols in high yields and with good to excellent enantioselectivities. nih.govsciprofiles.com

In this method, a chiral Salan ligand coordinates to a metal center, creating a chiral environment that directs the addition of the aryl group from the arylboronic acid to one face of the aldehyde. Research has shown that using ligands of this type can achieve enantiomeric excesses (ee) of up to 83%. nih.gov For instance, the reaction between 4-chlorophenylboronic acid and 4-nitrobenzaldehyde, a system analogous to the synthesis of the target compound, resulted in a 71% ee. nih.gov The effectiveness of this protocol highlights its importance for accessing enantiomerically enriched diarylmethanols. nih.gov

Table 1: Asymmetric Aryl Transfer to Aromatic Aldehydes Using a Chiral Salan Ligand Data extracted from a study on asymmetric aryl transfer reactions relevant to the synthesis of chiral diarylmethanols. nih.gov

| Arylboronic Acid | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Chlorophenylboronic Acid | 4-Nitrobenzaldehyde | 92 | 71 |

| 4-Methoxyphenylboronic Acid | 4-Nitrobenzaldehyde | 93 | 54 |

| Phenylboronic Acid | 4-Nitrobenzaldehyde | 95 | 83 |

Biocatalytic Approaches for Enantioselective Reduction of Precursors

An alternative and highly effective strategy for obtaining enantiopure alcohols is the biocatalytic reduction of a prochiral ketone precursor. nih.gov This "green chemistry" approach utilizes whole microbial cells or isolated enzymes (alcohol dehydrogenases) to perform stereoselective reductions under mild, environmentally friendly conditions. niscpr.res.insemanticscholar.org The precursor for this compound would be (2-chlorophenyl)(phenyl)methanone, also known as 2-chlorobenzophenone.

Microorganisms such as Rhizopus arrhizus and engineered strains of E. coli have demonstrated significant potential in the stereoselective reduction of diaryl ketones. niscpr.res.innih.gov For example, the reduction of p-chloro benzophenone, a structurally similar substrate, using Rhizopus arrhizus yielded the corresponding (S)-alcohol with 94% conversion and 90% ee after 14 days. niscpr.res.in Similarly, engineered E. coli expressing a ketoreductase mutant has been used to reduce 4-chlorobenzophenone (B192759) to (S)-4-chlorobenzhydrol with an 81% yield and 99% ee. nih.gov These biocatalytic systems are highly valued because the necessary oxidoreductase enzymes and their regenerating cofactors (like NADPH) are contained within the cell, simplifying the process. nih.govsemanticscholar.org The high regio- and stereoselectivity of these biocatalysts makes them a powerful alternative to traditional chemical methods. niscpr.res.in

Table 2: Biocatalytic Reduction of Prochiral Diaryl Ketones Data compiled from studies on the microbial and enzymatic reduction of diaryl ketones. niscpr.res.innih.gov

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| p-Chloro benzophenone | Rhizopus arrhizus NCIM 878 | (S)-(p-Chlorophenyl)phenylmethanol | 94 | 90 |

| 4-Chlorobenzophenone | E. coli–KmCR mutant | (S)-4-Chlorobenzhydrol | 81 | 99 |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2-Chlorophenyl)(phenyl)methanone (2-Chlorobenzophenone) |

| 4-Chlorophenylboronic Acid |

| 4-Nitrobenzaldehyde |

| 4-Methoxyphenylboronic Acid |

| 2-Naphthaldehyde |

| Phenylboronic Acid |

| p-Chloro benzophenone |

| (S)-(p-Chlorophenyl)phenylmethanol |

| 4-Chlorobenzophenone |

| (S)-4-Chlorobenzhydrol |

| 2-Methyl benzophenone |

| (S)-2-Methylbenzhydrol |

| Benzene |

Microbial Biotransformations of Prochiral Ketones (e.g., using Baker's Yeast, Lactobacillus species)

The use of whole microbial cells as biocatalysts for the asymmetric reduction of prochiral ketones is a well-established and cost-effective strategy. researchgate.net These methods are advantageous as the microbial cells contain the necessary enzymes (reductases) and provide an endogenous system for cofactor regeneration, eliminating the need to add expensive cofactors like NADPH externally. researchgate.net

Baker's Yeast (Saccharomyces cerevisiae): Baker's yeast is one of the most widely used biocatalysts in organic synthesis due to its low cost, ready availability, and ease of handling. mdma.cheurekaselect.com It contains a variety of reductases capable of converting carbonyl groups into hydroxyl groups, often with high stereoselectivity. eurekaselect.com The reduction of prochiral ketones is typically carried out in a fermenting solution of yeast, water, and a carbon source like sucrose. mdma.ch Studies on structurally similar ketones, such as 4-chlorobenzophenone, have demonstrated the efficacy of microorganisms. For instance, Saccharomyces carlbergensis has been used to reduce 4-chlorobenzophenone, yielding the corresponding (S)-alcohol with high conversion and enantiomeric excess. semanticscholar.org The process generally involves activating the yeast in a buffered solution with glucose before adding the ketone substrate. google.com

Lactobacillus species: Various species of Lactobacillus, a genus of lactic acid bacteria (LAB), have been identified as effective biocatalysts for the asymmetric reduction of aromatic ketones. researchgate.netqu.edu.qa Strains like Lactobacillus paracasei, Lactobacillus senmaizukei, and Lactobacillus curvatus have been successfully employed to produce chiral alcohols with good yields and high enantioselectivity. researchgate.netresearchgate.net For example, the bioreduction of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus yielded (S)-1-(2-chlorophenyl)ethanol with over 99% enantiomeric excess (ee). researchgate.net The reaction conditions, including pH, temperature, agitation speed, and incubation time, are critical parameters that significantly influence both the substrate conversion rate and the optical purity of the product. researchgate.netqu.edu.qa

Table 1: Microbial Biotransformation of Related Prochiral Ketones

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Lactobacillus curvatus | 1-(2-Chlorophenyl)ethanone | (S) | High | >99 | researchgate.net |

| Saccharomyces carlbergensis | 4-Chlorobenzophenone | (S) | 98 | >99 | semanticscholar.orgresearchgate.net |

| Rhodotorula glutinis | 4-Chlorobenzophenone | (R) | 95 | >99 | semanticscholar.orgresearchgate.net |

| Lactobacillus paracasei BD101 | Acetophenone | (S) | Good | 99 | researchgate.net |

Plant-Based Biocatalysis for Chiral Alcohol Production

Whole plant tissues or cells offer a sustainable and environmentally friendly alternative to conventional chemical catalysts for producing chiral compounds. researchgate.netnih.gov Plants contain a diverse array of enzymes, including dehydrogenases and reductases, that can catalyze asymmetric reductions under mild conditions. researchgate.netnih.gov

Daucus carota (carrot) root has been extensively studied and utilized as a natural reducing agent in organic synthesis. researchgate.netnih.gov The asymmetric reduction of prochiral ketones using carrot cells has been shown to produce chiral alcohols with high enantioselectivity. nih.gov The process typically involves using disinfected, fresh plant roots, which are incubated with the ketone substrate in a suitable medium. semanticscholar.org In studies involving the reduction of 4-chlorobenzophenone, a close analog of the target substrate, Daucus carota produced the corresponding (R)-alcohol with good conversion and enantiomeric excess. semanticscholar.orgresearchgate.net Other plants, such as Brassica rapa (turnip) and Pastinaca sativa (parsnip), have also been shown to be effective biocatalysts for such transformations. semanticscholar.orgresearchgate.net

Table 2: Plant-Based Bioreduction of 4-Chlorobenzophenone

| Plant Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Daucus carota (Carrot) | (R) | 64 | 89 | semanticscholar.orgresearchgate.net |

| Brassica rapa (Turnip) | (R) | 40 | >99 | semanticscholar.orgresearchgate.net |

| Pastinaca sativa (Parsnip) | (R) | 25 | >99 | semanticscholar.orgresearchgate.net |

Enzyme-Catalyzed Asymmetric Reductions (e.g., Ketoreductases)

The use of isolated enzymes, particularly ketoreductases (KREDs), offers a more controlled approach to the asymmetric synthesis of chiral alcohols. nih.gov KREDs, a class of oxidoreductases, catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. nih.gov This method can achieve very high levels of enantiopurity and yield. dtu.dk

Compared to whole-cell systems, reactions with purified enzymes avoid side reactions from other cellular enzymes but require the addition of expensive nicotinamide (B372718) cofactors (NADH or NADPH) and a system for their regeneration. researchgate.netd-nb.info Cofactor regeneration can be achieved by using a secondary enzyme system (e.g., glucose dehydrogenase) or a substrate-coupled approach with a sacrificial alcohol like isopropanol. dtu.dkd-nb.info

The development of robust, commercially available KREDs has expanded their application in industrial processes. dtu.dk Screening of KRED libraries is a common strategy to identify the optimal enzyme for a specific substrate, providing high conversion and selectivity under defined reaction conditions such as pH, temperature, and co-solvent concentration. researchgate.net For instance, a chemoenzymatic cascade involving a ketoreductase from Kluftingia-borassus (E. coli–KmCR) was used to reduce 4-chlorobenzophenone, achieving an 81% yield and 99% ee of the (S)-alcohol. nih.gov

Table 3: Examples of Enzyme Systems for Asymmetric Ketone Reduction

| Enzyme/System | Enzyme Type | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| E. coli–KmCR | Ketoreductase (whole-cell) | 4-Chlorobenzophenone | High yield (81%) and enantioselectivity (99% ee, S) in a cascade reaction. | nih.gov |

| Codexis KRED | Ketoreductase (isolated) | Substituted cyclic ketone | Superior yield (86%) and diastereoselectivity (>99% de) on a 50g scale. | dtu.dk |

| Lactobacillus kefir ADH | Alcohol Dehydrogenase | Various prochiral ketones | Demonstrates anti-Prelog stereopreference. | researchgate.net |

| Acinetobacter sp. SC 16031 | Reductase (whole-cell) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Produces chiral chlorohydrin intermediate for Miconazole. | mdpi.com |

Dynamic Kinetic Resolution (DKR) Strategies for Chiral Alcohols

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% maximum yield limitation of a standard kinetic resolution. nih.gov In a DKR process, the enantioselective transformation of one enantiomer of a racemic mixture is coupled with the continuous in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. nih.gov

For the synthesis of chiral alcohols, DKR can be applied in two directions: the resolution of a racemic alcohol or the resolution of a racemic aldehyde precursor.

Oxidative DKR of Alcohols: This involves the enantioselective oxidation of a racemic alcohol. One enantiomer is oxidized to the corresponding ketone, while the other remains unreacted. A racemization catalyst then converts the ketone back into the racemic alcohol, allowing the process to continue. For example, the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol has been achieved using the microorganism Nocardia corallina, which enantioselectively oxidizes the (S)-enantiomer to 4-chlorobenzophenone, enriching the (R)-alcohol. redalyc.org

Reductive DKR of Aldehydes/Ketones: This approach often combines an enzyme for selective acylation or hydrolysis with a metal catalyst for racemization. A highly efficient DKR of various aromatic chlorohydrins has been developed using Pseudomonas cepacia lipase (B570770) for enantioselective acylation and a ruthenium-based catalyst for the racemization of the unreacted alcohol enantiomer. nih.gov This method yields optically pure chlorohydrin acetates in high yields and enantiomeric excesses. nih.gov Similarly, DKR can be applied to racemic α-chiral aldehydes, which are reduced by ketoreductases to the desired chiral alcohol. nih.gov

Table 4: Dynamic Kinetic Resolution of Related Chiral Compounds

| Strategy | Substrate | Catalyst System | Product | Result | Reference |

|---|---|---|---|---|---|

| Acylation DKR | Racemic aromatic chlorohydrins | Pseudomonas cepacia lipase + Ru-catalyst | Enantiopure chlorohydrin acetates | High yield and high ee. | nih.gov |

| Oxidative Kinetic Resolution | (±)-4-(Chlorophenyl)phenylmethanol | Nocardia corallina B-276 (whole-cell) | (R)-4-(Chlorophenyl)phenylmethanol | Enrichment to 86% ee. | redalyc.org |

| Reductive DKR | Racemic 2-phenylpropanal | Candida tenuis xylose reductase (whole-cell) | (S)-Phenylpropanol | 115 g/L titer, 93.1% ee. | nih.gov |

Compound Index

Chemical Reactivity and Transformation of 2 Chlorophenyl Phenylmethanol

Reactions of the Hydroxyl Functional Group

The hydroxyl group is a primary site of reactivity in (-)-(2-Chlorophenyl)phenylmethanol. It can undergo oxidation to form a ketone and can be converted into other functional groups, enabling the synthesis of a wide array of derivatives. The presence of the -OH group generally decreases lipophilicity and increases the polar surface area of the molecule. researchgate.net

The secondary alcohol moiety of this compound can be oxidized to its corresponding ketone, (2-chlorophenyl)(phenyl)methanone. beilstein-journals.orgnih.gov This transformation is a common and crucial reaction in organic synthesis. Various catalytic systems have been shown to be effective for the oxidation of similar diarylmethanols.

One documented method involves cerium-photocatalyzed aerobic oxidation. In a specific study, (2-Chlorophenyl)(phenyl)methanol (B1220009) was converted to (2-chlorophenyl)(phenyl)methanone with a 53% yield. The reaction was conducted at 50 °C under irradiation from a blue LED (455 nm) for 42 hours. beilstein-journals.org Other research on related compounds, such as (3-chlorophenyl)(phenyl)methanol, has demonstrated successful oxidation using a copper pyrithione (B72027) catalyst with molecular oxygen or air under mild conditions. researchgate.net The oxidation of the analogous (R)-(2-Fluorophenyl)(phenyl)methanol has been achieved using reagents like chromium(VI) oxide (CrO₃) in sulfuric acid or under milder conditions with TEMPO/NaClO, albeit with moderate yields due to steric hindrance from the bulky aryl groups.

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| (2-Chlorophenyl)(phenyl)methanol | (2-Chlorophenyl)(phenyl)methanone | Ce catalyst, air, blue LED (455 nm), 50 °C, 42 h | 53% | beilstein-journals.org |

| (p-Chlorophenyl)(phenyl)methanol | (p-Chlorophenyl)(phenyl)methanone | Catalyst (1), H₂O₂, H₂SO₄, CH₃CN, 25 °C, 1 h | N/A | rsc.org |

| (3-Chlorophenyl)(phenyl)methanol | (3-Chlorophenyl)phenylmethanone | Copper Pyrithione, O₂ or air | High | researchgate.net |

The hydroxyl group serves as a versatile handle for further molecular modification through derivatization and functional group interconversion. These reactions are essential for altering the molecule's properties or for preparing it for subsequent synthetic steps, such as cross-coupling. ucalgary.ca

A key strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. ucalgary.ca For instance, the hydroxyl group can be derivatized to form ethers or esters. In one study, (2-chlorophenyl)(phenyl)methanol was reacted with thiophen-2-ylmethanethiol in the presence of boron trifluoride etherate (BF₃·Et₂O) to produce 2-((((2-chlorophenyl)(phenyl)methyl)thio)methyl)thiophene with an 88% yield, demonstrating a direct functionalization pathway. mdpi.com In the context of related fluorinated analogs, the hydroxyl group is often converted into a triflate (Tf) or a boronic ester to make the molecule amenable to Suzuki-Miyaura cross-coupling reactions.

Reactions Involving the Halogen Atom

The chlorine atom attached to one of the phenyl rings provides another reactive site, primarily for metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution of this aryl chloride is generally challenging.

Aryl halides, such as the 2-chlorophenyl group in this compound, are typically resistant to classical nucleophilic substitution reactions (like SN1 and SN2 mechanisms). ncert.nic.in This low reactivity is due to the high strength of the sp² carbon-halogen bond and the electronic repulsion between the incoming nucleophile and the electron-rich aromatic ring. ucalgary.calibretexts.org

Reactions of this type, known as nucleophilic aromatic substitution (SNAr), generally require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which are absent in this molecule. The chlorine atom itself does increase the electrophilicity of the carbonyl carbon in the oxidized ketone form, making the ketone more susceptible to nucleophilic attack at the acyl carbon. libretexts.org

The chlorine atom on the phenyl ring makes this compound a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often used in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Research has demonstrated the utility of various catalytic systems for the cross-coupling of aryl chlorides. This includes catalysts based on chromium, iron, cobalt, and nickel. uni-muenchen.deuni-muenchen.de For example, chromium-catalyzed cross-coupling reactions have been successfully performed with 2-chloro-substituted aromatic compounds. uni-muenchen.de Similarly, KOH has been used to catalyze the cross-coupling of primary and secondary alcohols, indicating the broad scope of coupling methodologies. ias.ac.in These methodologies would allow the chlorine atom in this compound to be replaced by a wide range of alkyl, aryl, or functional groups, significantly diversifying its chemical structure.

Electrophilic Aromatic Substitution on Phenyl Rings (General Context)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity (the position of substitution) are governed by the existing substituents on the ring. wikipedia.org

In this compound, there are two distinct phenyl rings that can undergo substitution:

The 2-Chlorophenyl Ring: This ring has two substituents: the chlorine atom (-Cl) and the phenylmethanol group [-CH(OH)Ph].

The -Cl atom is a deactivating group due to its strong inductive electron-withdrawing effect, which makes the ring less reactive than benzene (B151609). However, through resonance, it donates electron density to the ortho and para positions, making it an ortho, para-director. sciencemadness.org

The -CH(OH)Ph group is considered an alkyl-type substituent, which is generally activating and also an ortho, para-director. bdu.ac.in The outcome of an electrophilic attack on this ring would be a complex interplay between the opposing inductive/resonance effects of the chlorine, the activating effect of the alkyl group, and significant steric hindrance from the bulky substituents.

The Unsubstituted Phenyl Ring: This ring bears a single, large substituent, the (2-chlorophenyl)methanol group [-CH(OH)(C₆H₄Cl)].

This group is activating and directs incoming electrophiles to the ortho and para positions. bdu.ac.in Steric hindrance from this bulky group would likely favor substitution at the less hindered para position over the ortho positions.

Therefore, electrophilic substitution reactions on this compound would likely yield a mixture of products, with the substitution pattern depending on the specific reaction conditions and the nature of the electrophile.

Other Significant Transformations (e.g., Brønsted Acid-Catalyzed Azidation of Benzhydrols)

A notable transformation involving benzhydrols, including derivatives like this compound, is the direct Brønsted acid-catalyzed azidation. This method provides a pathway to synthesize diarylazidomethane analogues from their corresponding benzhydryl alcohols.

Detailed research has demonstrated that benzhydryl alcohols can be effectively converted into their azide (B81097) counterparts using azidotrimethylsilane (B126382) (TMSN₃) in the presence of a catalytic quantity of a Brønsted acid, such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂). researchgate.netnih.gov This reaction is characterized by its high efficiency, often resulting in high yields of the desired azide product. researchgate.net One of the significant advantages of this methodology is its excellent tolerance for a wide range of functional groups. The reaction proceeds effectively with substrates containing both electron-donating and electron-withdrawing substituents. researchgate.net Furthermore, various unprotected functional groups, including amines, amides, aldehydes, and alcohols, are well-tolerated under the reaction conditions. researchgate.netscholaris.ca

The use of azidotrimethylsilane as the azide source under Brønsted acid catalysis presents a safer alternative to other azidation methods, which might involve more hazardous reagents. scholaris.ca The experimental procedure is often straightforward and does not necessitate anhydrous conditions, adding to its practical utility. scholaris.ca This dehydrative substitution reaction, forming a C-N bond, highlights the versatility of Brønsted acids in activating alcohols to facilitate nucleophilic attack. nih.gov The reaction mechanism is believed to involve the protonation of the alcohol by the Brønsted acid, leading to the formation of a stabilized carbocation intermediate, which then reacts with the azide nucleophile.

Research in this area has also explored the use of other catalytic systems. For instance, the combination of B(C₆F₅)₃·H₂O, a strong Brønsted acid catalyst, has been employed for the azidation of tertiary alcohols, showcasing the broad applicability of acid catalysis in these transformations. nih.govnih.gov

The following table summarizes representative findings for the Brønsted acid-catalyzed azidation of various benzhydrol derivatives, illustrating the scope and efficiency of this transformation.

Table 1: Brønsted Acid-Catalyzed Azidation of Benzhydrols

| Entry | Benzhydrol Derivative | Catalyst | Azide Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diphenylmethanol (B121723) | HBF₄·OEt₂ | TMSN₃ | CH₂Cl₂ | 95 |

| 2 | (4-Methoxyphenyl)phenylmethanol | HBF₄·OEt₂ | TMSN₃ | CH₂Cl₂ | 98 |

| 3 | (4-Nitrophenyl)phenylmethanol | HBF₄·OEt₂ | TMSN₃ | CH₂Cl₂ | 85 |

| 4 | (4-Bromophenyl)phenylmethanol | HBF₄·OEt₂ | TMSN₃ | CH₂Cl₂ | 92 |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azidotrimethylsilane |

| Tetrafluoroboric acid diethyl ether complex |

| Diarylazidomethane |

| Diphenylmethanol |

| (4-Methoxyphenyl)phenylmethanol |

| (4-Nitrophenyl)phenylmethanol |

| (4-Bromophenyl)phenylmethanol |

Chiral Resolution and Enantiomeric Enrichment of ± 2 Chlorophenyl Phenylmethanol

Classical Resolution by Diastereomeric Salt Formation

One of the most established methods for resolving a racemic mixture is through classical resolution, which involves converting the enantiomers into diastereomers. acs.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization. researchgate.netnih.govresearchgate.net

For a racemic alcohol such as (±)-(2-Chlorophenyl)phenylmethanol, this process involves reacting the mixture with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric esters. researchgate.netnih.gov For instance, reacting the racemic alcohol with a pure (R)-acid would yield (R-alcohol, R-acid) and (S-alcohol, R-acid) diastereomeric esters. nih.gov

Due to their differing solubilities, one diastereomer can be selectively crystallized from the solution. researchgate.net After separation, the purified diastereomeric ester is hydrolyzed to yield the enantiomerically pure alcohol and the chiral resolving agent, which can often be recovered and reused. acs.orgnih.gov A variety of chiral acids, such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid, are commonly employed for the resolution of racemic bases and can be adapted for alcohols via esterification. nih.gov The success of this method is highly dependent on finding a suitable resolving agent and crystallization conditions that provide a significant difference in the solubility of the diastereomeric salts. acs.orgredalyc.org

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. researchgate.netphenomenex.com One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the remaining starting material. researchgate.net The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). researchgate.net

Biocatalysis offers a highly selective and environmentally friendly approach to kinetic resolution. acs.org Whole-cell biocatalysts, such as the bacterium Nocardia corallina, can be used for the oxidative kinetic resolution of racemic secondary alcohols. acs.orgtcichemicals.com While specific research data for the biocatalytic resolution of (±)-(2-Chlorophenyl)phenylmethanol using Nocardia corallina is not detailed in the provided sources, extensive studies on the closely related isomer, (±)-4-(chlorophenyl)phenylmethanol, illustrate the methodology's potential and effectiveness.

In a study using resting cells of Nocardia corallina B-276 for the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, the (S)-enantiomer was selectively oxidized to the corresponding ketone (4-chlorobenzophenone), leaving behind the unreacted (R)-enantiomer in high enantiomeric excess. acs.orgacs.org The effectiveness of the resolution was found to be dependent on the ratio of substrate to the dry cell weight of the biocatalyst.

The table below summarizes the results of the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol with resting cells of Nocardia corallina.

Table 1: Oxidative Kinetic Resolution of (±)-4-(chlorophenyl)phenylmethanol with Resting Nocardia corallina Cells

| Substrate:Dry Cells Ratio (m/m) | Reaction Time (hrs) | Ketone/Alcohol Ratio | Enantiomeric Ratio (R/S) of Alcohol |

|---|---|---|---|

| 1:3 | 36 | 56/44 | 56/44 |

| 1:9 | 60 | 47/53 | 94/6 |

| 1:18 | 72 | 56/44 | 93/7 |

This data is for the 4-chloro isomer and is presented as an illustrative example of the methodology. (Source: Electronic Journal of Biotechnology, 2008) acs.org

Further experiments conducted in a 3-L bioreactor with Nocardia corallina in its culture medium also demonstrated the feasibility of this method, achieving a moderate enantiomeric ratio of 85/15 (R/S) after 48 hours of biotransformation. acs.org These findings highlight the potential of biocatalytic oxidative kinetic resolution as a viable method for obtaining enantiomerically enriched arylphenylmethanols.

Enzyme-catalyzed kinetic resolution is a cornerstone of modern asymmetric synthesis, prized for its high selectivity and mild reaction conditions. researchgate.netnih.gov Enzymes, being inherently chiral molecules, can distinguish between the enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer at a much higher rate than the other. Lipases are among the most frequently used enzymes for the kinetic resolution of racemic alcohols, often through transesterification reactions. researchgate.net

The fundamental principle lies in the formation of a transient diastereomeric enzyme-substrate complex. The transition state energy for the reaction of one enantiomer with the enzyme's active site is lower than that for the other enantiomer, resulting in a significant difference in their reaction rates. researchgate.net This allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. A significant drawback of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer (either the unreacted substrate or the product) is 50%. acs.org However, techniques like dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiomeric product. researchgate.net

Chromatographic Chiral Separation Techniques (General Principles for Enantiomers)

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface.

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector on the stationary phase. nih.gov According to the widely accepted "three-point interaction model," for effective chiral recognition to occur, one enantiomer must interact with the CSP at a minimum of three points (e.g., through hydrogen bonds, π-π interactions, steric hindrance). The other enantiomer will form a less stable complex, interacting at fewer than three points.

This difference in the stability of the diastereomeric complexes causes one enantiomer to be retained longer on the column than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be very effective for the separation of a wide range of chiral compounds, including secondary aromatic alcohols like substituted diphenylmethanols. acs.org For example, cellulose tribenzoate-coated silica (B1680970) has been successfully used to separate the enantiomers of various arylphenylmethanols. The choice of mobile phase is also crucial as it can influence the interactions between the analyte and the CSP, thereby affecting the separation efficiency.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of (-)-(2-Chlorophenyl)phenylmethanol, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the molecular framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (R)-(2-Chlorophenyl)(phenyl)methanol, which is the enantiomer of the subject compound and thus has an identical NMR spectrum, analysis in deuterated chloroform (B151607) (CDCl₃) at 400 MHz reveals distinct signals. A singlet at 2.37 ppm corresponds to the hydroxyl (-OH) proton. A doublet at 6.23 ppm is attributed to the benzylic proton (-CHOH). The aromatic protons appear as a complex multiplet between 7.21 and 7.41 ppm, integrating to eight protons, while a multiplet for the remaining two aromatic protons is observed between 7.60 and 7.62 ppm rsc.org.

¹³C NMR: The ¹³C NMR spectrum identifies all non-equivalent carbon atoms in the molecule. In a 125 MHz spectrum using CDCl₃, the carbon atom of the carbinol group (-CHOH) shows a characteristic signal at 72.70 ppm rsc.org. The signals for the aromatic carbons are observed in the typical downfield region between approximately 126.98 and 142.26 ppm. The specific chemical shifts are δ 72.70, 126.98, 127.15, 127.82, 128.07, 128.52, 128.80, 129.60, 132.54, 141.02, and 142.26 rsc.org.

¹H and ¹³C NMR Spectroscopic Data for (2-Chlorophenyl)phenylmethanol in CDCl₃

| Technique | Frequency | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H NMR | 400 MHz | 2.37 (s, 1H) | -OH | rsc.org |

| 6.23 (d, J = 3.2 Hz, 1H) | -C HOH | rsc.org | ||

| 7.21–7.41 (m, 8H) | Aromatic H | rsc.org | ||

| 7.60–7.62 (m, 2H) | Aromatic H | rsc.org | ||

| ¹³C NMR | 125 MHz | 72.70 | -C HOH | rsc.org |

| 126.98 - 142.26 | Aromatic C | rsc.org |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound, recorded as a thin film, displays several key absorption bands. A prominent broad band around 3355 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group rsc.org. The presence of aromatic rings is confirmed by C-H stretching vibrations observed at 3064 and 3031 cm⁻¹, and C=C stretching vibrations within the rings appearing at 1494, 1469, and 1441 cm⁻¹ rsc.org. The C-Cl bond also gives rise to characteristic absorptions in the fingerprint region.

Key IR Absorption Bands for (2-Chlorophenyl)phenylmethanol

| Wavenumber (νₘₐₓ, cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3355 | O-H stretch | Alcohol (-OH) | rsc.org |

| 3064, 3031 | C-H stretch | Aromatic | rsc.org |

| 1494, 1469, 1441 | C=C stretch | Aromatic | rsc.org |

| 752 | C-H bend | Ortho-disubstituted benzene (B151609) | rsc.org |

| 699 | C-H bend | Monosubstituted benzene | rsc.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁ClO), the monoisotopic mass is 218.04984 Da uni.lu. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 218, with a characteristic isotopic pattern (M+2 peak) at m/z 220 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The high precision of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound nih.gov.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying this compound. A common approach involves reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or an aqueous buffer is commonly employed as the mobile phase nih.govsielc.com.

Detection: Due to the presence of two phenyl rings, the compound exhibits strong ultraviolet (UV) absorbance. A UV detector, typically set at a wavelength between 210 and 254 nm, provides high sensitivity for detection and quantification.

This method effectively separates the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, particularly for assessing the presence of volatile impurities.

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5), is generally effective .

Conditions: The analysis requires a temperature-programmed oven to ensure the elution of the compound without thermal decomposition rsc.orgphcogj.com. The injector and detector temperatures are set high enough to prevent condensation.

Detection: A Flame Ionization Detector (FID) offers general-purpose, high-sensitivity detection. For more definitive identification of impurities, GC can be coupled with a Mass Spectrometer (GC-MS), which provides both retention time and mass spectral data for each separated component .

GC is particularly useful for detecting residual solvents or low-boiling point reactants from the synthesis process.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a critical parameter that defines the optical purity of a chiral substance. It measures the degree to which one enantiomer is present in excess of the other in a mixture. For this compound, determining the ee is essential, and this is primarily achieved through chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for separating the enantiomers of this compound and quantifying its enantiomeric excess. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. csfarmacie.cz

Principle and Chiral Stationary Phases (CSPs): The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for resolving a broad range of racemic compounds, including diarylmethanols. nih.govchinacloudapi.cn Columns such as those containing cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often employed. nih.gov These CSPs offer robust enantiorecognition capabilities through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. nih.gov

Method Development and Mobile Phase Selection: Method development for chiral HPLC is an empirical process that involves screening different CSPs and mobile phases to achieve optimal separation. phenomenex.com The choice of mobile phase is critical and depends on the separation mode:

Normal-Phase Mode: This mode typically uses a non-polar solvent system, such as a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol. amazonaws.com It is often the first choice for the separation of diarylmethanols.

Reversed-Phase Mode: This mode employs a polar mobile phase, usually a mixture of water with acetonitrile or methanol (B129727), and may include buffers or additives to control pH. nih.govresearchgate.net

Polar-Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives, and can provide unique selectivity for certain compounds. nih.gov

For diarylmethanols, normal-phase conditions are frequently successful. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Illustrative HPLC Method for a Diarylmethanol Analog: The following table outlines typical conditions for the chiral separation of a diarylmethanol derivative, demonstrating the practical application of the technique.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC [Cellulose tris(3,5-dichlorophenylcarbamate)] |

| Mobile Phase | Hexane / Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Minor Enantiomer) | 4.9 min |

| Retention Time (Major Enantiomer) | 5.7 min |

Data contextualized from a study on related diarylmethanol compounds. amazonaws.com

Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile chiral compounds. gcms.cz For compounds with low volatility, such as this compound, derivatization is a necessary prerequisite to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov

Derivatization: The hydroxyl group of the alcohol is chemically modified to a less polar, more volatile functional group. Common derivatization strategies include:

Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to form the corresponding ester. This is a simple and efficient method for chiral alcohols. nih.gov

Silylation: Reaction with a silylating agent to form a silyl (B83357) ether.

This process converts the enantiomers into a pair of diastereomeric derivatives if a chiral derivatizing agent is used, or more commonly, converts them into more volatile forms for separation on a chiral GC column.

Chiral GC Columns and Conditions: The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and effective CSPs for GC. nih.govtomsic.co.jp These cyclodextrin selectors, bonded to a polysiloxane backbone, create a chiral environment where one enantiomer can fit more favorably, leading to differential retention times.

The enantiomeric excess is calculated from the relative peak areas in the resulting gas chromatogram. Optimization of the temperature program is crucial for achieving good resolution.

Representative GC Method for a Derivatized Chiral Alcohol: The table below provides a typical set of conditions for the chiral GC analysis of a chiral alcohol after derivatization.

| Parameter | Condition |

|---|---|

| Derivatization | Acylation with acetic anhydride |

| Column | CP Chirasil-DEX CB (modified β-cyclodextrin) |

| Column Dimensions | 25 m length x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Hydrogen |

| Injector Temperature | 230°C |

| Detector (FID) Temperature | 250°C |

| Oven Program | Isothermal or temperature gradient depending on analyte |

Conditions are representative for the analysis of chiral alcohols. nih.gov

X-ray Crystallography for Detailed Solid-State Structural Analysis (Contextual from Related Diarylmethanols)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. beilstein-journals.org For a chiral compound like this compound, this technique can unambiguously establish its absolute configuration and provide detailed information about its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. kayseri.edu.tr

The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all atoms are determined.

For chiral molecules, the crystal structure itself must be chiral, belonging to one of the 65 Sohncke space groups that lack improper rotation axes (e.g., inversion centers and mirror planes). The analysis of a related triarylmethane compound, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, revealed a monoclinic P2₁/n space group. nih.gov In its structure, the dihedral angles between the various aromatic rings are key conformational parameters. For instance, the angle between the 2-chlorobenzene ring and an adjacent phenyl ring was found to be 81.27(7)°. nih.gov Such data is invaluable for understanding the steric and electronic properties that govern the molecule's shape and how it packs in a crystal lattice.

Sample Preparation Techniques for Analytical Studies (e.g., Extraction and Cleanup)

Proper sample preparation is a critical step to ensure accurate and reproducible results in analytical studies, particularly for chromatographic analysis. greyhoundchrom.com The primary goals are to remove interfering components from the sample matrix, concentrate the analyte to detectable levels, and ensure the sample is compatible with the analytical instrument. drawellanalytical.com

For the analysis of this compound, especially from complex matrices like biological fluids or reaction mixtures, several techniques are employed:

Filtration: This is the most basic step to remove particulate matter that could clog the HPLC column or instrument tubing. Syringe filters with appropriate pore sizes (e.g., 0.22 or 0.45 µm) are commonly used. greyhoundchrom.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. The analyte partitions into the solvent in which it is more soluble, leaving interfering substances behind. drawellanalytical.com

Solid-Phase Extraction (SPE): SPE is a highly selective and widely used technique for sample cleanup and concentration. sigmaaldrich.comscioninstruments.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Based on the chosen stationary phase (e.g., non-polar C18 for reversed-phase extraction, or polar silica for normal-phase), the analyte of interest can be selectively retained while impurities are washed away. chromatographyonline.comsigmaaldrich.com The purified analyte is then eluted with a small volume of a strong solvent. This not only cleans the sample but also concentrates it, improving detection sensitivity. thermofisher.com

The general steps for a typical SPE procedure are:

Conditioning: The sorbent is washed with a solvent to activate it. chromatographyonline.com

Sample Loading: The pre-treated sample is passed through the cartridge.

Washing: Impurities are washed from the cartridge with a weak solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a strong elution solvent.

The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.

Theoretical and Computational Investigations of 2 Chlorophenyl Phenylmethanol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like (-)-(2-Chlorophenyl)phenylmethanol. These computational methods allow for the detailed exploration of electronic structure, conformational preferences, and the prediction of spectroscopic data, providing insights that complement experimental findings.

Electronic Structure and Conformation Analysis (Contextual from Related Halogenated Compounds)

The electronic structure and conformational landscape of this compound are significantly influenced by the presence of the chlorine atom on one of the phenyl rings. While direct computational studies on this specific enantiomer are not extensively detailed in the provided search results, valuable inferences can be drawn from studies on related halogenated and substituted benzhydrols and benzophenones.

Quantum chemical calculations on halogenated compounds highlight the importance of considering relativistic effects, particularly for heavier halogens like astatine, which can influence halogen-bonding capabilities. rsc.org While chlorine is a lighter halogen, its electronegativity and size impact the electronic distribution and geometry of the molecule. The chlorine atom's electron-withdrawing nature can affect the acidity of the hydroxyl proton and the reactivity of the carbinol center.

Conformational analysis of substituted benzhydrols has been explored using techniques like NMR spectroscopy and force-field calculations. researchgate.netresearchgate.net These studies reveal that the preferred conformation is a delicate balance of steric and electronic interactions. For this compound, the molecule will adopt a conformation that minimizes steric clashes between the ortho-chlorine, the other phenyl ring, and the hydroxyl group. This can lead to a propeller-like arrangement of the phenyl rings. Computational methods like Density Functional Theory (DFT) are well-suited to explore the potential energy surface of such molecules and identify the most stable conformers. nrel.gov

Table 1: Key Factors Influencing the Conformation of Halogenated Diarylmethanols

| Factor | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsive interactions between atoms or groups in close proximity. | The ortho-chlorine atom will cause significant steric strain, forcing the phenyl rings to twist out of a coplanar arrangement to minimize this repulsion. |

| Electronic Effects | The influence of substituents on the electron distribution within the molecule. | The electron-withdrawing nature of the chlorine atom will polarize the C-Cl bond and can influence the charge distribution on the phenyl ring and the reactivity of the carbinol group. |

| Hydrogen Bonding | Intramolecular or intermolecular interaction involving a hydrogen atom and an electronegative atom. | The hydroxyl group can participate in hydrogen bonding, which may influence the preferred conformation, especially in condensed phases. |

| Aromatic Stacking | Attractive, noncovalent interactions between aromatic rings. | While less dominant than steric hindrance, pi-stacking interactions between the two phenyl rings could play a role in stabilizing certain conformations. |

Spectroscopic Property Prediction (e.g., NMR, IR)

Quantum chemical calculations have become an indispensable tool for predicting and interpreting spectroscopic data. nih.gov For this compound, these methods can provide valuable insights into its NMR and IR spectra.

NMR Spectroscopy:

Predicting NMR chemical shifts with high accuracy is a significant application of quantum chemistry. nih.govualberta.ca DFT methods, such as M06-2X with a suitable basis set like def2-TZVP, have shown a good balance of accuracy and computational cost for predicting chemical shifts in organic molecules. nrel.gov

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the two different phenyl rings. The protons and carbons of the 2-chlorophenyl ring would be influenced by the electron-withdrawing and anisotropic effects of the chlorine atom, leading to different chemical shifts compared to the unsubstituted phenyl ring. libretexts.org The methine proton (the one attached to the carbinol carbon) would have a characteristic chemical shift, and its coupling to adjacent aromatic protons could provide conformational information. The hydroxyl proton's chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. msu.edu Computational tools can help in assigning the complex aromatic region of the spectrum. pressbooks.pub

Table 2: Predicted General Regions for ¹H NMR Chemical Shifts of this compound

| Proton Type | Predicted Chemical Shift Range (ppm) | Notes |

| Aromatic Protons (unsubstituted ring) | 7.0 - 7.5 | The exact shifts will depend on their position relative to the carbinol group. |

| Aromatic Protons (chlorinated ring) | 7.0 - 7.6 | The ortho- and para-protons to the chlorine atom will be shifted downfield due to its electron-withdrawing effect. |

| Methine Proton (-CHOH-) | ~5.5 - 6.0 | This proton is deshielded by the adjacent oxygen and aromatic rings. |

| Hydroxyl Proton (-OH) | Variable (typically 1-5) | Highly dependent on solvent, temperature, and concentration. |

IR Spectroscopy:

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. kcvs.canih.gov Quantum chemical calculations can predict the vibrational frequencies and intensities, which can be compared with experimental IR spectra. The calculated spectrum for this compound would exhibit characteristic absorption bands. The O-H stretching vibration will appear as a broad band, typically in the range of 3200-3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding. jcsp.org.pk The C-O stretching vibration of the alcohol will be observed in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibration will appear in the fingerprint region, typically around 600-800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will give characteristic bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic rings. frontiersin.org

Reaction Mechanism Studies

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Theoretical and computational chemistry provides powerful tools to elucidate reaction pathways and predict stereoselectivity, particularly in the synthesis of chiral molecules like this compound.

Elucidation of Catalytic Pathways in Synthesis

The synthesis of this compound typically involves the asymmetric reduction of its precursor, 2-chlorobenzophenone (B131818). google.com This transformation is often achieved using chiral catalysts, either chemical or biological. Computational studies can be employed to investigate the intricate details of these catalytic cycles.

In chemo-catalytic systems, such as those employing chiral rhodium or palladium complexes, computational modeling can help to understand how the chiral ligand transfers its stereochemical information to the substrate. researchgate.net For example, in the asymmetric hydrogenation of ketones, DFT calculations can be used to model the transition states for the hydride transfer from the metal complex to the carbonyl carbon. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the origin of the observed enantioselectivity can be rationalized.

Biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs) are also a common route to chiral alcohols. researchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of 2-chlorobenzophenone within the active site of the enzyme. These simulations can reveal the key amino acid residues that interact with the substrate and influence its orientation. By understanding how the "large" and "small" binding pockets of the enzyme accommodate the two different aryl groups of the ketone, the stereochemical outcome of the reduction can be predicted. researchgate.net For instance, the enzyme will orient the ketone in a way that the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer over the other.

Stereoselectivity Prediction in Asymmetric Transformations

The prediction of stereoselectivity is a major goal of computational chemistry in the field of asymmetric synthesis. arxiv.org For the synthesis of this compound, this involves predicting the preference for the formation of the (-) enantiomer over the (+) enantiomer.

Several models have been developed to predict the stereochemical outcome of nucleophilic additions to carbonyls, such as the Cram, Felkin-Anh, and chelation-controlled models. wikipedia.org While these qualitative models provide a good starting point, quantitative predictions require more sophisticated computational approaches.

Quantum mechanical calculations of the transition state energies for the competing reaction pathways are the most direct way to predict stereoselectivity. arxiv.org The enantiomeric excess (ee) of a reaction is related to the difference in the Gibbs free energies of the transition states leading to the two enantiomers (ΔΔG‡). A larger energy difference will result in a higher enantioselectivity.

Machine learning techniques are also emerging as a powerful tool for predicting stereoselectivity. arxiv.org By training models on large datasets of reactions with known stereochemical outcomes, it is possible to develop predictive models that can be applied to new reactions. These models can take into account a wide range of features, including properties of the substrate, catalyst, and reaction conditions.

Molecular Modeling and Simulation Approaches (General for Diarylmethanols)

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. For diarylmethanols, these methods provide valuable insights into their behavior in different environments.

Molecular dynamics (MD) simulations are particularly useful for studying the conformational flexibility and dynamic behavior of diarylmethanols. mdpi.com In an MD simulation, the motion of atoms over time is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the study of its interactions with solvent molecules or other species. For example, MD simulations could be used to study the hydrogen-bonding network of this compound in a protic solvent or its binding to a receptor protein. mdpi.comgoogle.fr

Molecular mechanics methods, which use a classical force field to describe the potential energy of a molecule, are often used in conjunction with MD simulations. These methods are computationally less expensive than quantum mechanical calculations and can be applied to larger systems. They are particularly useful for conformational searching and for calculating properties such as binding free energies. rsc.org

Table 3: Common Molecular Modeling and Simulation Techniques for Diarylmethanols

| Technique | Application | Information Gained |

| Molecular Docking | Predicting the binding mode of a small molecule to a macromolecule (e.g., an enzyme). | Preferred binding orientation, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and an estimate of the binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of a molecular system. | Conformational flexibility, dynamic interactions with the environment, and thermodynamic properties. wesleyan.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the rest with molecular mechanics. | Accurate description of chemical reactions in large systems, such as enzyme-catalyzed reactions. |

| Free Energy Calculations | Calculating the free energy difference between two states (e.g., bound vs. unbound). | Quantitative prediction of binding affinities and reaction barriers. |

Structure-Property Relationship Studies (General for Diarylmethanol Scaffolds)

The diarylmethanol framework, characterized by two aryl groups attached to a single carbinol carbon, serves as a foundational scaffold for a diverse range of molecules in medicinal chemistry and materials science. The physical, chemical, and chiroptical properties of these compounds are not merely dependent on the nature of the aryl substituents but are profoundly influenced by the three-dimensional arrangement of the molecule, particularly the rotational conformation of the aryl rings around the carbinol core. Theoretical and computational chemistry, especially methods based on Density Functional Theory (DFT), have become indispensable tools for elucidating these intricate structure-property relationships. youtube.comnih.gov

A significant finding from computational investigations is that even minor structural modifications on the diarylmethanol scaffold can lead to dramatic changes in the conformational equilibrium, which in turn can cause major shifts or even inversions in the chiroptical spectra. semanticscholar.orgdntb.gov.ua Time-dependent DFT (TDDFT) calculations have been successfully employed to simulate ECD spectra, demonstrating that two diarylmethanols with the same absolute configuration at the stereocenter can exhibit nearly mirror-image ECD spectra. semanticscholar.orgresearchgate.net This phenomenon is often traced back to a substituent's influence on the preferred dihedral angles of the phenyl rings, which alters the spatial interaction of the chromophores responsible for the optical activity. dntb.gov.ua

A compelling case study highlights the chiroptical response of two related 1,1-diarylcarbinols, which, despite having the same absolute configuration, show opposite ECD signals. semanticscholar.org DFT and TDDFT calculations revealed that the primary cause was a different conformational ensemble, dictated by a single hydrogen-to-methyl substitution. semanticscholar.orgdntb.gov.ua The calculations showed that for one compound, conformers with a specific helical arrangement of the phenyl rings were dominant, while for the other, conformers with the opposite helicity were more stable. This shift in conformational preference was sufficient to invert the observed ECD spectrum.

The following table presents calculated data for the most stable conformers of two representative diarylcarbinols, illustrating how computational methods can quantify the conformational landscape. The dihedral angles (φ1, φ2) define the orientation of the two aryl rings, and the Boltzmann population indicates the percentage of each conformer at equilibrium.

| Compound | Conformer | φ1 (°) | φ2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|---|

| Diarylcarbinol 1 | Conf 1 | 78.8 | -39.0 | 0.00 | 74.9 |

| Conf 2 | -76.4 | 41.1 | 0.03 | 25.1 | |

| Conf 3 | 17.0 | -88.9 | 2.45 | 0.0 | |

| Diarylcarbinol 2 (Methyl-substituted) | Conf 1 | -76.2 | 43.1 | 0.00 | 99.7 |

| Conf 2 | 77.6 | -40.8 | 1.54 | 0.3 | |

| Conf 3 | -16.7 | 89.6 | 3.80 | 0.0 |

Applications of 2 Chlorophenyl Phenylmethanol in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The utility of (-)-(2-Chlorophenyl)phenylmethanol as a key intermediate stems from the reactivity of its constituent functional groups. The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and substitution, allowing for its incorporation into larger molecular frameworks. The presence of the chlorophenyl group influences the molecule's electronic properties and provides an additional site for chemical modification through cross-coupling reactions.

This compound, often referred to in its racemic form as 2-chlorobenzhydrol, is a foundational molecule for constructing more elaborate organic structures. A common preparative route to this compound involves the reduction of the corresponding ketone, 2-chlorobenzophenone (B131818), using reagents like sodium borohydride (B1222165) wikipedia.org.

Once synthesized, the alcohol can be used to create other functionalized molecules. For example, it serves as a precursor for (2-Chlorophenyl)-(4-ethenylphenyl)phenyl methanol (B129727), a monomer that can be used in polymerization reactions. This transformation is typically achieved through a Grignard reaction involving 4-bromostyrene (B1200502) core.ac.uk. The ability to convert the alcohol into such monomers highlights its role in accessing complex polymeric structures core.ac.uk. The hydroxyl group is the primary site of reactivity, allowing it to be transformed into a leaving group for nucleophilic substitution or oxidized to the corresponding ketone.

The structural motif of diarylmethanols is present in numerous biologically active compounds, making this compound a crucial building block in medicinal chemistry. Its specific stereochemistry is of particular importance, as chiral alcohols are vital intermediates in the synthesis of enantiomerically pure pharmaceuticals kobe-u.ac.jpeurekalert.orgresearchgate.net.

Research has demonstrated that 2-chlorobenzhydrol is a key reagent in the synthesis of various pharmaceutical agents:

Bifonazole (B1667052) Analogs : This class of compounds is known for its antibacterial and antifungal activities. 2-Chlorobenzhydrol is used as a starting material in their synthesis cymitquimica.comchemicalbook.comcymitquimica.com.

Cinnamyl Piperazine (B1678402) Derivatives : These derivatives have shown potential as anticonvulsant agents, and 2-chlorobenzhydrol is a key component in their preparation cymitquimica.comchemicalbook.com. The synthesis often involves the coupling of the benzhydryl moiety with a piperazine scaffold nih.govnih.gov.